6-Quinolinecarboxamide, N,N-diethyl-7-hydroxy-8-iodo-
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Overview
Description
N,N-Diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative, such as 7-hydroxyquinoline.
Carboxylation: The carboxyl group is introduced at the 6th position through a carboxylation reaction using carbon dioxide under high pressure.
Amidation: The final step involves the formation of the carboxamide group by reacting the carboxylic acid derivative with diethylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors for carboxylation, and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 7-Keto-8-iodoquinoline-6-carboxamide.
Reduction: N,N-Diethyl-7-hydroxyquinoline-6-carboxamide.
Substitution: N,N-Diethyl-7-hydroxy-8-thioquinoline-6-carboxamide.
Scientific Research Applications
N,N-Diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in DNA replication and repair, such as topoisomerases.
Pathways Involved: It interferes with the DNA synthesis pathway, leading to the inhibition of cell proliferation and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Clioquinol: Another quinoline derivative with antimicrobial properties.
Chloroquine: A well-known antimalarial drug.
Quinoline-2-carboxamide: A compound with similar structural features but different biological activities.
Uniqueness
N,N-Diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, iodine atom, and carboxamide group makes it a versatile compound for various applications.
Properties
CAS No. |
829666-53-7 |
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Molecular Formula |
C14H15IN2O2 |
Molecular Weight |
370.19 g/mol |
IUPAC Name |
N,N-diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide |
InChI |
InChI=1S/C14H15IN2O2/c1-3-17(4-2)14(19)10-8-9-6-5-7-16-12(9)11(15)13(10)18/h5-8,18H,3-4H2,1-2H3 |
InChI Key |
WBDIBXREEWMVNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C2C(=C1)C=CC=N2)I)O |
Origin of Product |
United States |
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